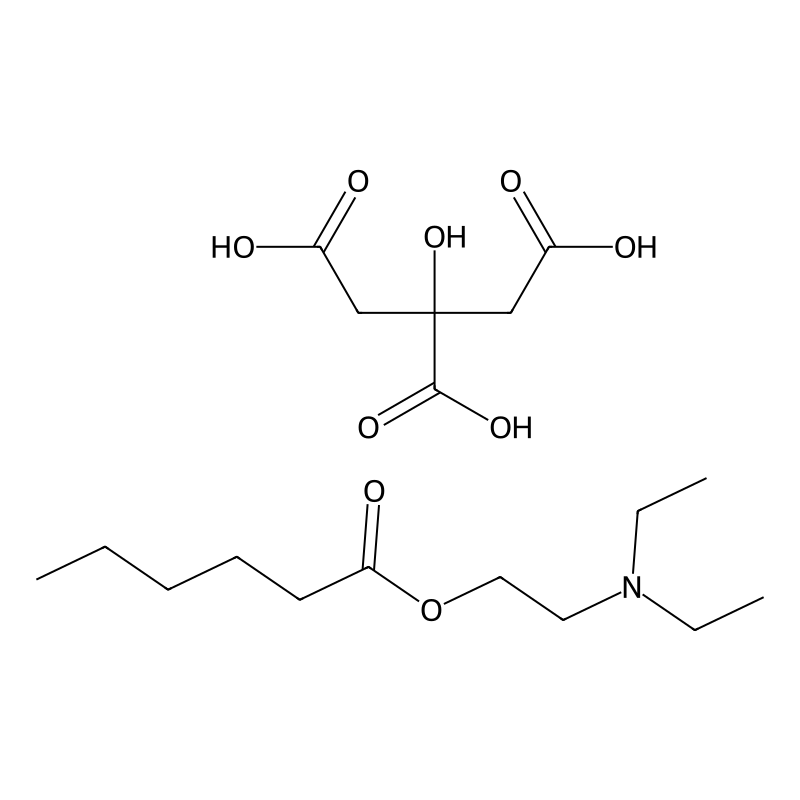

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Suppliers

Potential Research Applications

Carboxylic Acid Functionality

The presence of three carboxylic acid groups (COOH) suggests DEHHPT may have chelating properties. Carboxylic acids can form bonds with metal ions, which is a property useful in various applications, including catalysis and material science [Organic Chemistry Portal, ].

Diethylaminoethyl Group

The presence of a diethylaminoethyl group (N(C2H5)2CH2CH2-) indicates DEHHPT may have basic or amine functionalities. Compounds with amine groups can be used in various applications such as pharmaceutical research [National Institutes of Health, ].

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with the molecular formula and a molecular weight of 407.46 g/mol. This compound is characterized by its two main functional groups: a diethylamino group and a hexanoate group, which contribute to its unique properties and potential applications in various fields, including pharmaceuticals and agriculture. The compound is noted for its relatively low density of 0.907 g/cm³ and a boiling point of approximately 277°C .

- Wear gloves and eye protection to avoid skin and eye contact.

- Handle in a fume hood due to potential unknown volatile components.

- Dispose of according to chemical waste disposal regulations.

The chemical behavior of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate can be analyzed through various types of reactions:

- Esterification: The formation of this compound likely involves the esterification reaction between hexanoic acid and diethylaminoethanol.

- Hydrolysis: In the presence of water, this compound can undergo hydrolysis to regenerate its constituent acids and alcohols.

- Transesterification: This compound may also participate in transesterification reactions, potentially altering its ester groups.

These reactions are crucial for understanding the reactivity and stability of the compound in different environments.

Research indicates that 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate exhibits significant biological activity. It has been studied for its potential as a plant growth regulator, stimulating the regeneration of adventitious buds in various plant species . Additionally, its interaction with biological systems suggests possible applications in drug delivery or as an active pharmaceutical ingredient due to its ability to influence cellular processes.

The synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate typically involves the following steps:

- Preparation of Diethylaminoethanol: This can be synthesized from diethylamine and ethylene oxide.

- Esterification Reaction: The hexanoic acid is reacted with diethylaminoethanol under acidic conditions to form the ester.

- Addition of Tricarboxylic Acid: The final step involves incorporating 2-hydroxypropane-1,2,3-tricarboxylic acid through further esterification or coupling reactions.

These methods are essential for producing the compound in sufficient purity and yield for research and application purposes.

The applications of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate are diverse:

- Agriculture: As a plant growth regulator, it enhances plant growth by stimulating bud regeneration.

- Pharmaceuticals: Its unique structure may allow it to serve as a precursor or active ingredient in drug formulations.

- Chemical Industry: It can be used in the synthesis of other compounds due to its reactive functional groups.

Studies on the interactions of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate with various biological systems have indicated potential effects on cellular signaling pathways. Its role as a plant growth regulator suggests that it may interact with specific receptors or enzymes involved in growth regulation. Further research is needed to elucidate these mechanisms fully.

Several compounds share structural similarities with 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethylaminoethyl Hexanoate | C₁₂H₂₅NO₂ | Lacks tricarboxylic acid component |

| Diethyl Aminoacetate | C₁₁H₁₅N₃O₂ | Contains an amino group; used in pharmaceuticals |

| Diethyl Aminoethanol | C₁₂H₁₅N | Basic amine; used in surfactants |

These compounds differ primarily in their functional groups and biological activities but share a commonality in their applications within agriculture and pharmaceuticals.

The synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate represents a significant advancement in the field of specialized organic esters. This compound, commonly referred to as diethylaminoethyl hexanoate citrate, has garnered considerable attention due to its applications as a plant growth regulator and its unique chemical properties. The synthetic approaches to this compound can be categorized into several distinct methodologies, each offering specific advantages in terms of efficiency, scalability, and product quality.

One-Step Synthesis Routes

The most streamlined approach to synthesizing 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate involves a one-step methodology that combines esterification and salt formation in a single reactor system [1]. This approach represents a significant advancement in process efficiency and has been successfully implemented at both laboratory and industrial scales.

The one-step synthesis utilizes toluene as both solvent and azeotropic agent, hexanoic acid, and diethylaminoethanol as primary reactants [1]. The process begins by charging these materials into a reaction vessel equipped with an oil-water separator, followed by the addition of tetrabutyl titanate as the catalytic system. The reaction proceeds under carefully controlled temperature conditions, initially maintaining the reactor temperature between 125-145°C to facilitate toluene reflux [1].

During the initial phase of the reaction, which typically spans 4-4.5 hours, the system operates under reflux conditions that promote both the esterification reaction and the simultaneous removal of water through azeotropic distillation [1]. The oil-water separator plays a crucial role in this process by continuously removing the water generated during the condensation reaction, thereby driving the equilibrium toward product formation. When the reaction conversion reaches approximately 85-95%, the process transitions to a dehydration phase where toluene is progressively removed from the oil-water separator [1].

The final stage involves raising the reactor temperature to 170-180°C to complete the solvent removal, followed by cooling to 80-90°C for the salt formation step [1]. At this point, citric acid monohydrate and anhydrous ethanol are introduced to form the citrate salt. The mixture is maintained at 80-90°C with continuous stirring until complete dissolution of the citric acid is achieved [1]. The product is then discharged and allowed to crystallize before final filtration and drying.

This one-step methodology offers several distinct advantages, including high product yields ranging from 80-93%, simplified equipment requirements, and reduced production cycles [1]. The process demonstrates excellent reproducibility and is particularly well-suited for industrial implementation due to its straightforward operation and minimal purification requirements.

Multi-Step Synthetic Approaches

Multi-step synthetic approaches provide enhanced control over reaction conditions and product quality, making them particularly valuable for research applications and specialized production requirements. These methodologies typically involve separate esterification and salt formation steps, allowing for optimization of each individual reaction phase.

Reaction of Diethylaminoethanol with Hexanoic Acid

The fundamental esterification reaction between diethylaminoethanol and hexanoic acid serves as the cornerstone of all synthetic approaches to 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate. This reaction follows classical esterification kinetics and can be catalyzed by various acid catalysts or metal-based catalytic systems [2] [3].

The reaction mechanism involves nucleophilic attack by the hydroxyl group of diethylaminoethanol on the carbonyl carbon of hexanoic acid, followed by water elimination to form the ester bond. The presence of the diethylamino group introduces unique characteristics to this esterification, as the basic nitrogen can participate in hydrogen bonding and influence both reaction kinetics and product stability [3].

Temperature control proves critical in this reaction, with optimal conditions typically maintained between 70-90°C for acid-catalyzed systems [2]. Higher temperatures, while accelerating reaction rates, may lead to side reactions including amine alkylation or ester decomposition. The use of appropriate solvents or solvent-free conditions can significantly impact both reaction efficiency and product purity.

Water removal strategies play a pivotal role in driving the esterification to completion. Common approaches include azeotropic distillation using toluene or cyclohexane, molecular sieve dehydration, or vacuum distillation techniques [2] [4]. The choice of water removal method often depends on the scale of operation and desired product purity specifications.

Esterification Processes and Optimization

Process optimization for the esterification of diethylaminoethanol with hexanoic acid involves careful consideration of multiple variables including catalyst selection, temperature profiles, reactant stoichiometry, and water removal efficiency [3] [5]. Understanding these interdependent factors is essential for achieving consistent high yields and product quality.

Catalyst selection significantly influences both reaction rate and selectivity. Homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid provide high activity but may require additional neutralization and purification steps [2]. Heterogeneous catalysts, including Amberlyst resins or metal oxide systems, offer easier separation and recycling capabilities [2] [6].

Reactant stoichiometry optimization typically involves using a slight excess of the alcohol component to drive the equilibrium toward ester formation [3]. Ratios of 1.1:1 to 1.5:1 diethylaminoethanol to hexanoic acid have been found to provide optimal conversion while minimizing reactant waste. Higher alcohol excesses may complicate product separation and recovery operations.

Temperature optimization requires balancing reaction rate acceleration against potential side reaction formation [3] [5]. Kinetic studies have demonstrated that temperatures between 125-145°C provide optimal reaction rates for tetrabutyl titanate-catalyzed systems, while lower temperatures of 70-90°C are preferred for acid-catalyzed processes [1] [2].

Citrate Salt Formation

The formation of the citrate salt represents the final critical step in synthesizing 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate. This process involves the reaction between the previously formed diethylaminoethyl hexanoate and citric acid to produce the desired citrate salt complex [1] [7].

The salt formation reaction typically proceeds through acid-base neutralization between the basic nitrogen center of the diethylaminoethyl group and the carboxylic acid groups of citric acid [4] [8]. This interaction results in the formation of ionic bonds that significantly alter the physical and chemical properties of the final product, including enhanced water solubility and improved stability characteristics.

Optimal conditions for citrate salt formation involve controlled temperature and solvent environments. The process is typically conducted at temperatures between 80-90°C in the presence of anhydrous ethanol as a solvent medium [1]. These conditions facilitate complete dissolution of citric acid monohydrate while preventing thermal decomposition of the sensitive ester linkage.

The stoichiometry of salt formation depends on the degree of ionization desired and the specific application requirements. Complete neutralization of the amine function typically requires equimolar amounts of citric acid, though variations in stoichiometry can be employed to achieve specific solubility or stability characteristics [7] [9].

Monitoring the salt formation process requires careful attention to solution pH and conductivity changes. Complete reaction is typically indicated by the achievement of a stable pH value and the disappearance of undissolved citric acid crystals [1]. The crystallization behavior of the final product can be controlled through careful temperature management and seeding techniques.

Catalytic Systems in Synthesis

The selection and optimization of catalytic systems play a fundamental role in determining the efficiency, selectivity, and economic viability of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate synthesis. Various catalytic approaches have been developed and optimized for different scales of operation and product specifications.

Tetrabutyl Titanate as Catalyst

Tetrabutyl titanate represents the most widely utilized and thoroughly studied catalytic system for the synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate [1] [3] [10]. This organometallic catalyst offers exceptional activity for esterification reactions while maintaining compatibility with the sensitive amino functional group present in diethylaminoethanol.

The catalytic mechanism of tetrabutyl titanate involves coordination of the carbonyl oxygen of hexanoic acid to the titanium center, which increases the electrophilic character of the carbonyl carbon and facilitates nucleophilic attack by the alcohol hydroxyl group [3] [5]. This coordination also stabilizes the tetrahedral intermediate formed during the esterification process, leading to enhanced reaction rates compared to uncatalyzed conditions.

Optimal loading levels for tetrabutyl titanate typically range from 0.5 to 2.0 mol% relative to the limiting reactant [1] [3]. Higher catalyst concentrations may accelerate reaction rates but can also promote side reactions including ester transesterification or alcohol dehydration. Lower concentrations may result in incomplete conversion within practical reaction timeframes.

Temperature compatibility represents a significant advantage of tetrabutyl titanate catalysis. The catalyst maintains high activity across a wide temperature range from 80°C to 180°C, allowing for flexible process design and optimization [1] [10]. The thermal stability of the catalyst also enables its use in high-temperature dehydration steps without significant decomposition.

The catalyst demonstrates excellent selectivity for the desired esterification reaction while showing minimal activity toward competing reactions such as amine alkylation or ether formation [3]. This selectivity is particularly important given the presence of the reactive diethylamino group, which could potentially participate in undesired side reactions under aggressive catalytic conditions.

Recovery and recycling of tetrabutyl titanate present some challenges due to its incorporation into the reaction mixture [10]. However, the relatively low catalyst loading and the high value of the final product generally make catalyst recovery economically unnecessary for most applications.

Other Catalytic Approaches

Beyond tetrabutyl titanate, several alternative catalytic systems have been investigated for the synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate, each offering unique advantages for specific applications or operating conditions [2] [11] [12].

Anhydrous calcium chloride has emerged as a cost-effective alternative catalyst, particularly for applications where environmental considerations or catalyst cost represent significant factors [13] [11] [12]. This inorganic catalyst operates through Lewis acid activation of the carbonyl group while simultaneously serving as a dehydrating agent to remove reaction water [11] [12].

The calcium chloride catalytic system typically operates at slightly lower temperatures than tetrabutyl titanate systems, with optimal conditions around 125-145°C [11]. The catalyst loading requirements are generally higher, ranging from 1-5 weight percent relative to the total reactant mass [12]. Despite the higher loading requirements, the low cost and ready availability of calcium chloride make this system attractive for large-scale applications.

Cyclohexane or similar hydrocarbon solvents are typically employed with calcium chloride catalysis to facilitate water removal through azeotropic distillation [13] [11]. The immiscibility of these solvents with water enables efficient separation of reaction water while maintaining homogeneous reaction conditions for the esterification.

Heterogeneous acid catalysts, including Amberlyst resins and sulfonic acid-functionalized materials, offer advantages for continuous processing applications [2] [6]. These solid catalysts can be easily separated from reaction products and demonstrate excellent recyclability characteristics. However, mass transfer limitations may require longer reaction times or higher temperatures to achieve complete conversion.

Enzymatic catalysis using lipases represents an emerging approach for environmentally sensitive applications [14] [15]. These biocatalysts operate under mild conditions and demonstrate excellent selectivity, though reaction rates are typically slower than chemical catalysts and enzyme costs may be prohibitive for large-scale applications.

Purification and Crystallization Techniques

The purification and crystallization of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate require specialized techniques that account for the compound's unique physical and chemical properties, including its hygroscopic nature, thermal sensitivity, and complex molecular structure.

Column chromatography represents the most versatile purification technique for this compound, particularly during research and development phases [16] [17]. Silica gel stationary phases with gradient elution systems using ethyl acetate and hexane mixtures provide excellent separation of the desired product from reaction impurities and byproducts [18] [16]. Typical gradient conditions involve starting with pure hexane and gradually increasing the ethyl acetate concentration to 40% over 30 column volumes [18].

The compound's basic amino functionality requires careful consideration of silica gel treatment to prevent unwanted interactions with acidic sites on the stationary phase [16] [17]. Pre-treatment of silica gel with triethylamine or the use of basic alumina can improve separation efficiency and reduce product loss through irreversible adsorption [17].

Recrystallization techniques must account for the compound's high solubility in polar solvents and its tendency to form oils rather than well-defined crystals [19] [20]. Successful crystallization typically requires mixed solvent systems or carefully controlled cooling rates to promote proper crystal nucleation and growth [20] [21].

Solvent selection for recrystallization involves identifying systems where the compound exhibits high solubility at elevated temperatures and significantly reduced solubility at lower temperatures [19] [20]. Common solvent pairs include ethanol-water, methanol-diethyl ether, and acetone-hexane mixtures [20] [21]. The hygroscopic nature of the citrate salt requires careful exclusion of atmospheric moisture during crystallization operations.

Vapor diffusion techniques have proven particularly effective for obtaining high-quality crystals suitable for structural characterization [19] [22]. This method involves slow diffusion of an anti-solvent into a solution of the compound, promoting gradual supersaturation and controlled crystal growth [19]. Common vapor diffusion systems include dichloromethane-hexane and ethyl acetate-pentane combinations [22].

Temperature control during crystallization proves critical for achieving consistent crystal morphology and size distribution [19] [20]. Slow cooling rates of 0.5-1°C per hour generally provide superior crystal quality compared to rapid cooling methods [20] [22]. Seeded crystallization using pre-formed crystal nuclei can improve reproducibility and control over the crystallization process.

Industrial-Scale Production Methods

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive consideration of process economics, safety requirements, environmental regulations, and product quality specifications. Industrial-scale production of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate has been successfully implemented using both batch and continuous processing approaches [1] [23] [6].

Batch production systems utilize large stirred tank reactors equipped with efficient heating and cooling systems, typically ranging from 1,000 to 10,000 liter capacity [1] [6]. These reactors incorporate oil-water separators for continuous water removal during the esterification phase and are designed to handle the temperature cycling required for the complete synthesis sequence [1].

The industrial batch process typically follows the one-step synthesis methodology with careful attention to heat management and mixing efficiency [1] [23]. Large-scale mixing presents challenges due to the viscosity changes that occur during the reaction and the need to maintain homogeneous conditions throughout the reactor volume [6] [24].

Temperature control systems for industrial batch reactors typically employ thermal oil circulation with external heat exchangers to provide uniform heating and rapid cooling capabilities [6] [24]. The ability to quickly adjust reactor temperature is particularly important during the transition from esterification to dehydration phases of the synthesis [1].

Continuous production systems offer several advantages including consistent product quality, reduced labor requirements, and improved energy efficiency through process integration [23] [6] [24]. These systems typically employ plug flow reactors or continuous stirred tank reactor cascades with residence times ranging from 6-12 minutes [23] [6].

Continuous processes require sophisticated process control systems to maintain optimal reaction conditions and product quality [25] [26]. Real-time monitoring of temperature, pressure, flow rates, and product composition enables automated adjustment of operating parameters to compensate for feedstock variations or process disturbances [25] [26].

Solvent recovery systems represent a critical component of industrial-scale operations due to the large volumes of toluene or other organic solvents required for azeotropic water removal [23] [6]. Distillation systems are typically integrated with the main reaction system to enable continuous solvent recycling with minimal product loss [27] [28].

Quality control systems for industrial production incorporate both offline analytical testing and online process monitoring to ensure consistent product specifications [25] [14]. Key parameters include ester content, citrate salt stoichiometry, water content, and the absence of residual solvents or catalysts [7] [9].

Environmental considerations for industrial production include solvent emissions control, wastewater treatment, and solid waste minimization [23] [6]. Modern industrial facilities typically incorporate solvent recovery rates exceeding 95% and employ secondary containment systems to prevent environmental releases [23].

The economic optimization of industrial-scale production involves balancing capital equipment costs against operating expenses including raw materials, energy consumption, labor requirements, and waste disposal costs [23] [6]. Continuous processing systems generally demonstrate superior economics for high-volume applications, while batch systems offer greater flexibility for varying product specifications or production volumes [6] [24].

Safety considerations for industrial production include proper handling of organic solvents, temperature control to prevent runaway reactions, and appropriate personal protective equipment for operators [1] [6]. The use of tetrabutyl titanate catalyst requires special handling procedures due to its sensitivity to moisture and potential for hydrolysis to form corrosive products [3] [10].

Dates

Explore Compound Types